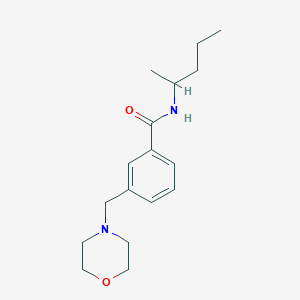

![molecular formula C22H21FN2O3 B6128257 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6128257.png)

1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine, also known as FPOP, is a chemical compound that has been widely used in scientific research. FPOP is a photoreactive probe that can be used to study protein structure and dynamics.

Mechanism of Action

1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine works by reacting with amino acid residues in proteins upon exposure to UV light. The reaction results in the formation of covalent bonds between 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine and the amino acid residues. The covalent bonds can then be analyzed to determine the location of the amino acid residues in the protein structure.

Biochemical and Physiological Effects:

1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine has no known biochemical or physiological effects on living organisms. It is used exclusively as a research tool.

Advantages and Limitations for Lab Experiments

One advantage of 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine is its ability to study protein structure and dynamics in a non-invasive manner. 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine does not require the use of harsh chemicals or enzymes, which can alter the protein structure. However, 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine has some limitations. 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine can only react with amino acid residues that are exposed to the surface of the protein. Therefore, 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine cannot be used to study buried amino acid residues. Additionally, 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine can only be used to study proteins that are stable in solution.

Future Directions

There are several future directions for the use of 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine in scientific research. One direction is the development of new 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine derivatives that can react with buried amino acid residues. Another direction is the use of 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine in combination with other research tools, such as NMR spectroscopy and X-ray crystallography, to obtain a more complete picture of protein structure and dynamics. Finally, 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine can be used to study the effects of environmental factors, such as temperature and pH, on protein structure and dynamics.

Synthesis Methods

The synthesis of 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine involves several steps. The first step is the synthesis of 2-(2-fluorophenoxy)acetaldehyde, which is then reacted with 4-amino-1,3-oxazole to form 2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-ylamine. This compound is then reacted with 3-phenylpiperidine-2,6-dione to form 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine.

Scientific Research Applications

1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine has been widely used in scientific research to study protein structure and dynamics. 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine can be used to identify protein-protein interactions, protein-ligand interactions, and protein conformational changes. 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine can also be used to study protein folding and unfolding pathways.

properties

IUPAC Name |

[2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(3-phenylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3/c23-18-10-4-5-11-20(18)27-15-21-24-19(14-28-21)22(26)25-12-6-9-17(13-25)16-7-2-1-3-8-16/h1-5,7-8,10-11,14,17H,6,9,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZSRUAAVANGSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=COC(=N2)COC3=CC=CC=C3F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6128175.png)

![N-[(2Z)-4-methyl-3-{6-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]hexyl}-1,3-thiazol-2(3H)-ylidene]aniline dihydrobromide](/img/structure/B6128182.png)

![4-[4-(4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6128188.png)

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6128212.png)

![N-methyl-5-(1-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6128213.png)

![(5-chloro-2-methoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6128219.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6128235.png)

![N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6128243.png)

![1-acetyl-4-(2-methoxy-4-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}phenoxy)piperidine](/img/structure/B6128244.png)

![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6128251.png)

![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6128269.png)

![2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B6128270.png)